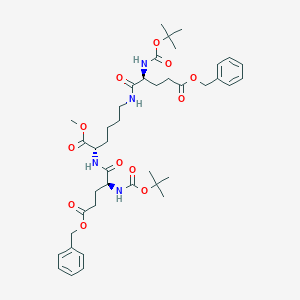
Reversin 205
描述
准备方法
Synthetic Routes and Reaction Conditions: Reversin 205 is synthesized through a series of peptide coupling reactions. The synthesis involves the protection of amino acid side chains and the stepwise addition of amino acids to form the desired peptide sequence. The final product is obtained after deprotection and purification steps .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .
化学反应分析
Types of Reactions: Reversin 205 undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products: The hydrolysis of this compound results in the formation of individual amino acids and their derivatives .
科学研究应用
Reversin 205 has several scientific research applications, including:
Chemistry: Used to study peptide synthesis and the behavior of hydrophobic peptides.
Biology: Employed in research on multidrug resistance mechanisms in cancer cells.
Medicine: Investigated for its potential to reverse drug resistance in cancer therapy by inhibiting P-glycoprotein.
Industry: Utilized in the development of new therapeutic agents targeting multidrug resistance .
作用机制
Reversin 205 exerts its effects by inhibiting P-glycoprotein, a membrane protein involved in the efflux of drugs from cells. By inhibiting this protein, this compound increases the intracellular concentration of chemotherapeutic agents, thereby enhancing their efficacy. The compound binds to P-glycoprotein and modulates its ATPase activity, which is essential for the transport function of the protein .
相似化合物的比较
Reversin 121: Another hydrophobic peptide chemosensitizer with a simpler dipeptide structure.
Verapamil: A calcium channel blocker that also acts as a P-glycoprotein inhibitor.
Cyclosporin A: An immunosuppressant that inhibits P-glycoprotein and reverses multidrug resistance
Uniqueness of Reversin 205: this compound is unique due to its branched-chain tripeptide structure, which provides high affinity binding to P-glycoprotein. This structure allows it to effectively modulate the ATPase activity of P-glycoprotein and reverse multidrug resistance at lower concentrations compared to other agents like verapamil and cyclosporin A .
属性
IUPAC Name |
methyl (2S)-2,6-bis[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H58N4O12/c1-40(2,3)56-38(51)44-30(21-23-33(46)54-26-28-16-10-8-11-17-28)35(48)42-25-15-14-20-32(37(50)53-7)43-36(49)31(45-39(52)57-41(4,5)6)22-24-34(47)55-27-29-18-12-9-13-19-29/h8-13,16-19,30-32H,14-15,20-27H2,1-7H3,(H,42,48)(H,43,49)(H,44,51)(H,45,52)/t30-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVAQYBFHAIYLQ-CPCREDONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCCC(C(=O)OC)NC(=O)C(CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)OC)NC(=O)[C@H](CCC(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H58N4O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430992 | |
| Record name | Reversin 205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
798.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174630-05-8 | |
| Record name | N2,N6-Bis[N-[(1,1-dimethylethoxy)carbonyl]-L-α-glutamyl]-L-lysine 2-methyl 1,1′-bis(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174630-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Reversin 205 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Reversin 205 interact with its target and what are the downstream effects?
A: this compound is a known inhibitor of ATP-binding cassette (ABC) transporter proteins, specifically showing activity against ABCB1 and ABCC1. [, ] These proteins are often implicated in multidrug resistance, as they can efflux a wide variety of compounds from the cell, including anticancer drugs. By inhibiting these transporters, this compound can increase the intracellular accumulation of their substrates. For example, in sea urchin embryos, this compound was shown to increase the accumulation of calcein-AM, a substrate of both ABCB1 and ABCC1, and enhance the efficacy of the antimitotic drug vinblastine. [] Similarly, in human retinoblastoma cells, this compound increased the accumulation of rhodamine 123, another ABCB1 substrate. []
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A: While the provided research papers don't delve into detailed SAR studies of this compound, they highlight that structural variations can influence its interaction with different ABC transporter subtypes. For example, in sea urchin embryos, this compound showed a stronger inhibitory effect on ABCB1-mediated efflux compared to ABCC1-mediated efflux. [] This suggests that subtle structural modifications of this compound could be explored to achieve greater selectivity for specific ABC transporter subtypes.
Q3: Has this compound shown any potential in overcoming drug resistance?
A: Yes, research suggests that this compound might be useful in circumventing drug resistance, particularly in cancer cells. One study demonstrated that combining this compound with Imatinib, a tyrosine kinase inhibitor, could overcome Imatinib resistance in Chronic myeloid leukemia (CML) cells. [] This effect is likely due to this compound inhibiting the efflux of Imatinib by drug transporters like P-glycoprotein (P-gp), leading to increased intracellular drug concentrations and restored sensitivity.
Q4: Are there any studies investigating the in vivo efficacy of this compound?
A: Yes, one study utilized a sea urchin larvae model (Strongylocentrotus purpuratus) to examine the impact of this compound on mercury bioaccumulation through the food chain. [] Larvae were exposed to this compound and then fed mercury-contaminated algae. The results showed increased survival in larvae exposed to both this compound and mercury compared to mercury alone, suggesting a potential protective effect of this compound against mercury toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)
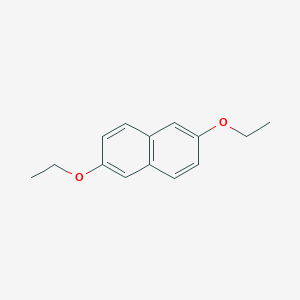
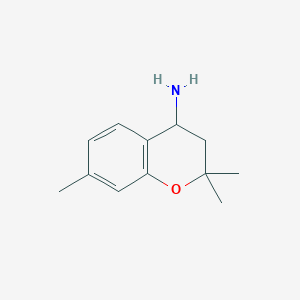
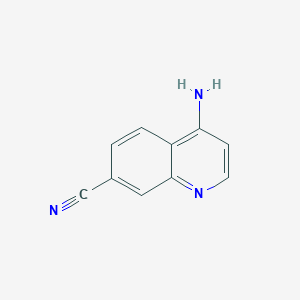
![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)
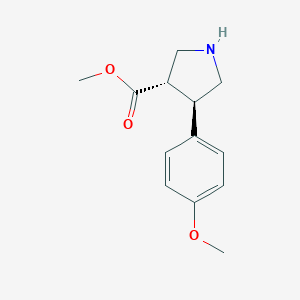
![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)
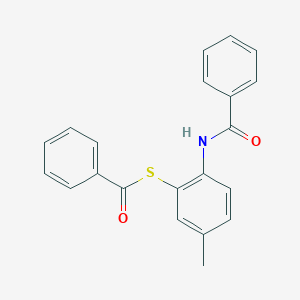
![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)
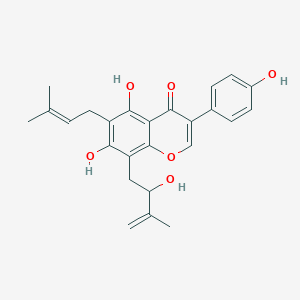

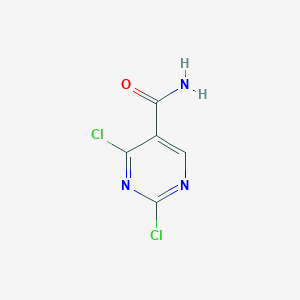
![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)
![Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B172035.png)
